molecular formula C8H6BrClNNaO4P B011580 5-Bromo-4-chloro-3-indolyl phosphate disodium salt CAS No. 102185-33-1

5-Bromo-4-chloro-3-indolyl phosphate disodium salt

Cat. No.: B011580
CAS No.: 102185-33-1
M. Wt: 349.46 g/mol
InChI Key: QTGRYTOUZURJNS-UHFFFAOYSA-N
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Description

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a biochemical reagent commonly used as a substrate for phosphatase assays in biochemistry and molecular biology. This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . It is also used as a reagent in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl phosphate disodium salt plays a significant role in biochemical reactions. It is commonly used to detect protein-antibody complexes . It interacts with alkaline phosphatase, an enzyme that hydrolyzes the phosphate group, leading to the production of a colored product . This interaction is the basis for its use in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .

Cellular Effects

The effects of this compound on cells are primarily related to its role in detecting alkaline phosphatase activity. Alkaline phosphatase is involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By visualizing the activity of this enzyme, researchers can gain insights into these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its oxidation by atmospheric oxygen to form a blue dye . It can also be oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction . These reactions are facilitated by the presence of alkaline phosphatase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the colorimetric reaction it is involved in can be monitored over time to observe changes in alkaline phosphatase activity . The compound is stable and remains active for three years when stored at -20°C, protected from light and moisture .

Metabolic Pathways

This compound is involved in the metabolic pathway of alkaline phosphatase. Alkaline phosphatase hydrolyzes the compound to produce 5-bromo-4-chloro-3-indoxyl and inorganic phosphate .

Transport and Distribution

Given its solubility in water , it is likely to be distributed in aqueous compartments within the cell.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of alkaline phosphatase, the enzyme it interacts with. Alkaline phosphatase is found in various compartments within the cell, including the plasma membrane, cytoplasm, and lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole-3-ol. This reaction is carried out using phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use as a substrate for phosphatase assays and its ability to form colored products upon hydrolysis and oxidation. This makes it particularly valuable in biochemical and molecular biology research for detecting and measuring enzyme activity .

Properties

CAS No.

102185-33-1

Molecular Formula

C8H6BrClNNaO4P

Molecular Weight

349.46 g/mol

IUPAC Name

disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate

InChI

InChI=1S/C8H6BrClNO4P.Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);

InChI Key

QTGRYTOUZURJNS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Na]

Key on ui other cas no.

102185-33-1

Origin of Product

United States
Customer
Q & A

Q1: How does BCIP-2Na facilitate chemiluminescent detection of ALP activity in immunoassays?

A1: BCIP-2Na acts as a substrate for ALP. When ALP hydrolyzes BCIP-2Na, it produces hydrogen peroxide (H2O2) []. This H2O2 can then be detected via a chemiluminescent reaction, typically using a system like Isoluminol/microperoxidase (m-POD). The intensity of the emitted light is directly proportional to the amount of H2O2 produced, which in turn reflects the activity of ALP in the assay.

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